molecular formula C11H12N2O2 B510270 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid CAS No. 753489-92-8

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

Cat. No. B510270
M. Wt: 204.22g/mol
InChI Key: MZCOUPNAPANBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a compound with the CAS Number: 753489-92-8. It has a molecular weight of 204.23 and its IUPAC name is the same as the common name . It is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The optimized geometrical structure, electronic, and vibrational features of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid have been investigated using the B3LYP/6-311++G (d,p) basis set . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid are not available, the compound’s UV-vis spectrum and the effects of solvents on it have been studied .


Physical And Chemical Properties Analysis

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a solid at room temperature . Its molecular weight is 204.23 . More specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Studies

Field

Physical Chemistry

Application

The compound has been studied using vibrational spectroscopy and quantum computational methods. These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound .

Methods

The B3LYP/6-311++G(d,p) basis set was used for the theoretical investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED). The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .

Results

Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated. The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .

Antiprotozoal Activity

Field

Medicinal Chemistry

Application

Benzimidazole derivatives, including the compound , have shown strong antiprotozoal activity against several protozoan parasites .

Methods

The compound’s antiprotozoal activity was tested against parasites such as Giardia lamblia and Entamoeba histolytica .

Results

The compound demonstrated better antiprotozoal activity than existing drugs like albendazole and metronidazole .

Anticancer Activity

Field

Oncology

Application

Benzimidazole derivatives have been studied for their potential anticancer activity. They have shown promising results against various types of cancer cells .

Methods

The anticancer activity of these compounds is typically evaluated using cell viability assays on various cancer cell lines .

Results

Several benzimidazole derivatives have demonstrated significant cytotoxicity against cancer cells, suggesting their potential as anticancer agents .

Antidiabetic Activity

Field

Endocrinology

Application

Benzimidazole derivatives have been explored for their antidiabetic properties. They have shown potential in controlling blood glucose levels .

Methods

The antidiabetic activity of these compounds is usually evaluated using in vivo animal models of diabetes .

Results

Some benzimidazole derivatives have shown significant antidiabetic activity, indicating their potential use in the treatment of diabetes .

Antimicrobial Activity

Field

Microbiology

Application

Benzimidazole derivatives have been explored for their antimicrobial properties. They have shown potential in inhibiting the growth of various bacteria and fungi .

Methods

The antimicrobial activity of these compounds is usually evaluated using in vitro susceptibility testing against various bacterial and fungal strains .

Results

Some benzimidazole derivatives have shown significant antimicrobial activity, indicating their potential use in the treatment of infectious diseases .

Antiviral Activity

Field

Virology

Application

Benzimidazole derivatives have been studied for their potential antiviral activity. They have shown promising results against various types of viruses .

Methods

The antiviral activity of these compounds is typically evaluated using cell-based assays to measure their ability to inhibit viral replication .

Results

Several benzimidazole derivatives have demonstrated significant antiviral activity, suggesting their potential as antiviral agents .

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCOUPNAPANBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968668
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

CAS RN

5389-97-9
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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